molecular formula C4H6N4OS2 B3007077 2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-acetamide CAS No. 304662-70-2

2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-acetamide

Cat. No. B3007077
CAS RN: 304662-70-2
M. Wt: 190.24
InChI Key: SCGDGLABUYRXBZ-UHFFFAOYSA-N
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Description

2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-acetamide is a compound that belongs to the class of thiadiazoles, which are heterocyclic compounds containing a ring with two nitrogen atoms and one sulfur atom. The compound is of interest due to its potential applications in various fields, including medicinal chemistry and agriculture. The amino group at the 5-position of the thiadiazole ring is a common feature in this class of compounds, which can be further modified to enhance their biological activity or to be used as intermediates in the synthesis of more complex molecules .

Synthesis Analysis

The synthesis of related 5-amino-1,3,4-thiadiazole derivatives often involves the S-alkylation of mercapto-thiadiazoles. For instance, 5-arylmethylideneamino-1,3,4-thiadiazole-2-ylsulfanyl acetamide derivatives were synthesized using a phase transfer catalysis method with polyethylene glycol-400 (PEG-400) as a catalyst in the presence of potassium carbonate . Another approach for synthesizing 5-amino-1,2,3-thiadiazoles involves the use of 2-cyanothioacetamides under diazo transfer conditions, which can be controlled by the choice of solvent and base to yield different products .

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives can be determined using techniques such as X-ray crystallography. For example, the stereochemical structure of a related compound, (Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-[(fluoromethoxy)imino]acetic acid, was unambiguously determined by this method . The molecular conformation of these compounds can be stabilized by intramolecular hydrogen bonding, which can also contribute to the formation of extended planar structural patterns .

Chemical Reactions Analysis

Thiadiazole derivatives can undergo various chemical reactions, including cyclization, alkylation, and rearrangement. The Cornforth-type rearrangement, for example, can occur under neutral protic medium or acid conditions, leading to the formation of 5-amino-1,2,3-thiadiazole-4-carboximidamides . These reactions are often influenced by the functional groups present on the thiadiazole ring and the reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-amino-1,3,4-thiadiazole derivatives are influenced by their molecular structure. The presence of amino and sulfanyl groups can lead to the formation of hydrogen bonds, which can affect the compound's solubility, melting point, and other physical properties. The reactivity of these compounds can be tailored by modifying the substituents on the thiadiazole ring, which can also impact their potential as intermediates in organic synthesis or as bioactive molecules .

Scientific Research Applications

Synthesis and Bioactivity in Agriculture

2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-acetamide derivatives have been synthesized and investigated for plant growth-regulating activity. These derivatives were found to significantly enhance root elongation at low concentrations, highlighting their potential use in agricultural applications (Yang et al., 2013).

Anticancer Potential

Several studies have explored the anticancer properties of derivatives of this compound. For instance, certain derivatives have shown promising cytotoxic activity against various cancer cell lines, including MCF-7 and A549 tumor cells, suggesting potential applications in cancer therapy (Çevik et al., 2020). Additionally, other studies have identified compounds with high antifibrotic activity and similar effects as Pirfenidone without scavenging superoxide radicals, indicating potential in treating fibrosis (Kaminskyy et al., 2016).

Anticonvulsant Evaluation

The derivatives of this compound have also been evaluated for their anticonvulsant activity. Specific compounds showed significant protective effects in preclinical models, suggesting their potential as anticonvulsant agents (Siddiqui et al., 2013).

Antitrypanosomal Activity

Novel 1,3,4-thiadiazole derivatives containing 2-iminothiazolidine-4-ones exhibited notable in vitro antitrypanosomal activity against T. brucei gambience, providing insights into potential therapeutic applications for trypanosomiasis (Lelyukh et al., 2023).

Antimicrobial Activity

Compounds derived from this compound have shown promising antimicrobial properties. For instance, specific derivatives exhibited antibacterial activity against both gram-negative and gram-positive bacteria, indicating potential applications in combating bacterial infections (Toshmurodov et al., 2021).

Antioxidant Properties

Certain 1,3,4-thiadiazole substituted acetamides have demonstrated significant antioxidant activity, comparable to ascorbic acid. This suggests their potential use as antioxidant agents in various applications (Lelyukh et al., 2021).

Future Directions

The future directions for “2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-acetamide” could involve further exploration of its biological activities and potential as a scaffold for the development of new pharmacologically active compounds .

properties

IUPAC Name

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4OS2/c5-2(9)1-10-4-8-7-3(6)11-4/h1H2,(H2,5,9)(H2,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCGDGLABUYRXBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)N)SC1=NN=C(S1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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